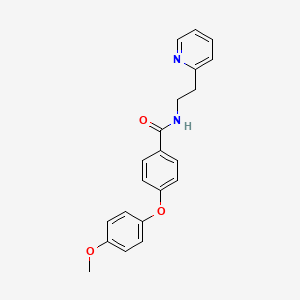![molecular formula C18H25N5O2 B5904187 1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5904187.png)
1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the piperidine and pyridine rings through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of catalysts, such as copper or palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The triazole and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring, in particular, is known for its ability to form strong interactions with metal ions and proteins, which can modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol: Known for its antioxidant and cytoprotective properties.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Exhibits antibacterial, antimalarial, and antiviral activities.
3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile: Investigated for its potential in drug discovery and development.
Uniqueness
1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one is unique due to its combination of triazole, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-[4-[4-(2-hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-18(2,25)16-13-23(21-20-16)15-7-11-22(12-8-15)17(24)4-3-14-5-9-19-10-6-14/h5-6,9-10,13,15,25H,3-4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLYUPKGOXQGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CCN(CC2)C(=O)CCC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{(2-furylmethyl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amino}butan-1-ol](/img/structure/B5904113.png)
![3-(1-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5904117.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B5904125.png)
![2-(2,5-dimethylphenoxy)-N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}propanamide](/img/structure/B5904126.png)

![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine](/img/structure/B5904165.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)methanamine](/img/structure/B5904171.png)
![4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol](/img/structure/B5904172.png)

![5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5904180.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5904194.png)
![2-{(2-furylmethyl)[4-(1H-pyrazol-1-yl)benzyl]amino}butan-1-ol](/img/structure/B5904198.png)
![[2-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]acetic acid](/img/structure/B5904204.png)
